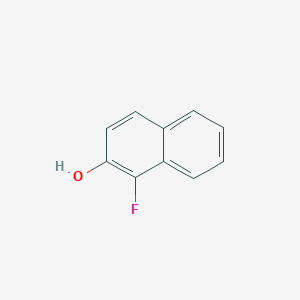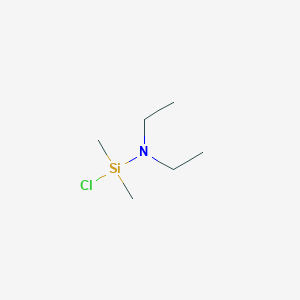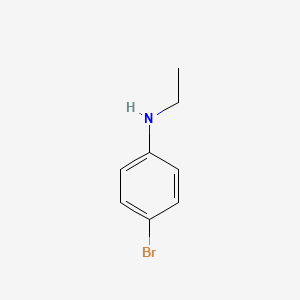
4-bromo-N-ethylaniline
概要
説明
4-Bromo-N-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has an average mass of 200.076 Da and a monoisotopic mass of 198.999649 Da . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of brominated aromatic compounds like 4-bromo-N-ethylaniline is well-documented. For instance, the synthesis of a Schiff base compound involving 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol is achieved through a green grinding method, which is a solvent-free mechanochemical approach. Direct bromination of aniline produces a variety of polybrominated and oxidized products and direct nitration also leads to oxidized products .
Molecular Structure Analysis
The molecular structure of 4-bromo-N-ethylaniline can be analyzed using various techniques . The compound has a molecular formula of C8H10BrN . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The reactivity of 4-bromo-N-ethylaniline in forming new compounds with biological or chemical significance is highlighted in several studies. For example, the reactivity of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones with bromine and subsequent reactions to synthesize different pyrazole derivatives are discussed.
Physical And Chemical Properties Analysis
4-bromo-N-ethylaniline has a specific gravity of 1.482 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.613 (lit.) and a boiling point of 259-260 °C (lit.) .
科学的研究の応用
Synthesis of Novel Compounds : 4-bromo-N-ethylaniline is used as a starting material or intermediate in the synthesis of various novel compounds. For instance, it has been involved in the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, which demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antifungal activity (Abdel‐Wadood et al., 2014). Similarly, substituted phenyl azetidines, synthesized using 4-bromo-N-ethylaniline, have been investigated for potential antimicrobial properties (Doraswamy & Ramana, 2013).
Applications in Chemical Analysis : Research has been conducted on the synthesis of recognition matrices from similar compounds (e.g., 4-Methylamino-N-allylnaphthalimide) with fluorescent effects for imprinting specific molecules like creatinine, which is a crucial clinical marker for kidney function. Such applications are significant in clinical diagnostics and analytical chemistry (Syu, Hsu, & Lin, 2010).
Electrochemical Studies : The electrochemical properties of compounds like 4-bromoaniline and its derivatives have been explored. This research provides insights into their oxidation mechanisms and potential applications in electrochemistry and materials science (Kádár, Nagy, Karancsi, & Farsang, 2001).
Spectroscopy and Material Science : Studies involving compounds like (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol have used spectroscopic techniques and single crystal X-ray diffraction for structural analysis. Such research contributes to our understanding of molecular structures and their potential applications in material science (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Pharmaceutical and Medicinal Chemistry : The synthesis of N-alkylanilines, including N-ethylaniline, plays a significant role in pharmaceutical and medicinal chemistry. These compounds are important intermediates in the production of dyes, drugs, and other chemical agents (Narayanan & Deshpande, 2000).
Environmental and Green Chemistry : Research on compounds like 4-bromoanisole, which is structurally related to 4-bromo-N-ethylaniline, focuses on their use as processing additives in organic photovoltaic devices. This highlights the role of these compounds in environmental-friendly technologies and green chemistry (Liu, Huettner, Rong, Sommer, & Friend, 2012).
Safety And Hazards
4-bromo-N-ethylaniline is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this chemical .
Relevant Papers
Several papers have been published on 4-bromo-N-ethylaniline. These papers discuss various aspects of the compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
特性
IUPAC Name |
4-bromo-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSQUDVPQJEULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471704 | |
| Record name | 4-bromo-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethylaniline | |
CAS RN |
68254-64-8 | |
| Record name | 4-bromo-N-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-N-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


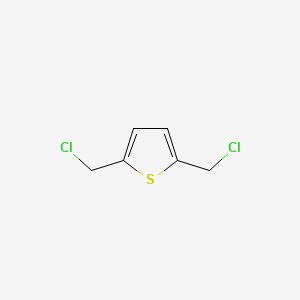

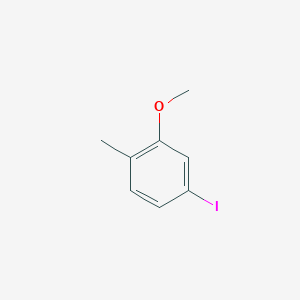
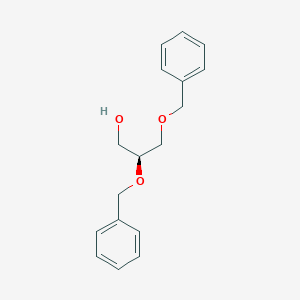
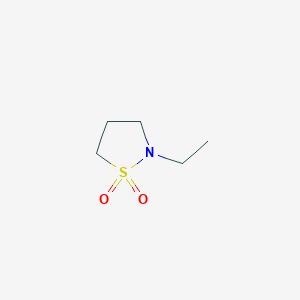

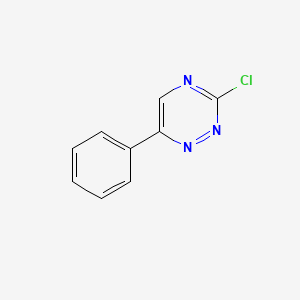
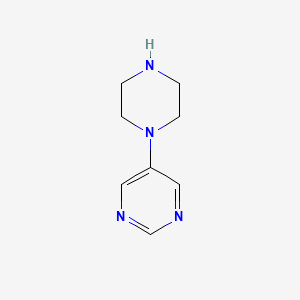
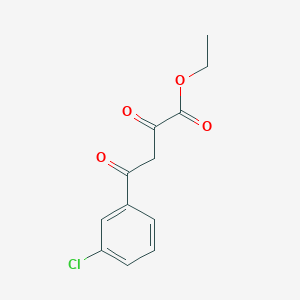
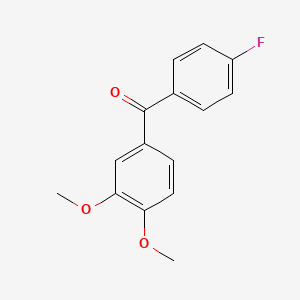

![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)
